N-(4-ethoxyphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(4-ETHOXYPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a subject of interest for researchers.
Preparation Methods
The synthesis of N-(4-ETHOXYPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the condensation of aryl α-bromo ketones with thiocarbohydrazide, followed by cyclization with ortho esters in the presence of trifluoroacetic acid . This method is highly effective and yields the desired triazolothiadiazine derivatives under mild conditions.
Chemical Reactions Analysis
N-(4-ETHOXYPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or phenyl groups are replaced by other substituents.
Cyclization: Intramolecular cyclization reactions can lead to the formation of different heterocyclic structures.
Scientific Research Applications
N-(4-ETHOXYPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antibacterial and antifungal agent.
Biological Studies: The compound is used to study the interaction between chemical structure and biological activity, particularly in the context of antibacterial and antifungal properties.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with bacterial and fungal cell membranes, leading to disruption of membrane integrity and inhibition of cell growth . The compound targets specific enzymes and pathways involved in cell wall synthesis and energy production, making it effective against a range of microbial pathogens .
Comparison with Similar Compounds
N-(4-ETHOXYPHENYL)-3-METHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is unique due to its specific structural features and biological activities. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the same core structure but differ in their substituents, leading to variations in biological activity.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have a different fusion pattern of the triazole and thiadiazine rings, resulting in distinct chemical and biological properties.
By comparing these compounds, researchers can better understand the structure-activity relationships and design more effective derivatives for various applications.
Properties
Molecular Formula |
C20H21N5O2S |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C20H21N5O2S/c1-3-27-16-11-9-15(10-12-16)21-19(26)18-17(14-7-5-4-6-8-14)24-25-13(2)22-23-20(25)28-18/h4-12,17-18,24H,3H2,1-2H3,(H,21,26) |
InChI Key |
VUPGTUZBOWKCPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2C(NN3C(=NN=C3S2)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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